![molecular formula C9H10O3 B1332358 Benzyl glycolate CAS No. 80409-16-1](/img/structure/B1332358.png)
Benzyl glycolate
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Description
Benzyl glycolate is a useful research compound. Its molecular formula is C9H10O3 and its molecular weight is 166.17 g/mol. The purity is usually 95%.
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Scientific Research Applications
Applications in Organic Synthesis
1. Precursor for Monosaccharide Building Blocks
Benzyl glycolate serves as a critical intermediate in the synthesis of protected monosaccharides. The benzyl group provides a protective effect for the hydroxyl group, facilitating selective modifications during synthesis. This application is particularly relevant in carbohydrate chemistry where protecting groups are essential for the successful construction of complex molecules .
2. Synthesis of Phosphazenes
The compound is utilized in the preparation of phosphazenes, which are inorganic polymers with alternating phosphorus and nitrogen atoms. These polymers can be tailored by modifying the this compound unit during synthesis, leading to materials with specific properties for various applications .
3. Glycosylation Reactions
this compound is involved in glycosylation reactions, which are fundamental for constructing glycosidic bonds in glycoconjugates. Its role as a glycosyl donor allows for the formation of complex carbohydrates that are significant in biological systems .
Biological Applications
1. Immunological Modulation
Recent studies have highlighted this compound's interaction with toll-like receptor 4 (TLR-4) on immune cells, such as macrophages and dendritic cells. This interaction promotes the production of inflammatory cytokines, suggesting potential therapeutic applications in conditions involving immune dysregulation .
2. Safety Profile
While this compound shows promise in immunological contexts, it is essential to note its safety profile; it can cause skin and eye irritation, necessitating careful handling during research and application .
Case Studies
Case Study 1: Synthesis of Protected Monosaccharides
In a study published by ACS Publications, researchers demonstrated the utility of this compound in synthesizing protected forms of monosaccharides. The study highlighted how the protective group facilitated selective reactions that led to higher yields of desired products compared to traditional methods .
Case Study 2: Immunomodulatory Effects
Research exploring this compound's effects on TLR-4 signaling pathways revealed its potential role in enhancing inflammatory responses. This study suggested that further investigation could lead to new therapeutic strategies for treating autoimmune diseases .
Properties
IUPAC Name |
benzyl 2-hydroxyacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c10-6-9(11)12-7-8-4-2-1-3-5-8/h1-5,10H,6-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPYJBEIOKFRWQZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60340075 |
Source
|
Record name | Benzyl glycolate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60340075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80409-16-1, 30379-58-9 |
Source
|
Record name | Benzyl (1)-glycolate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080409161 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzyl glycolate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60340075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | benzyl 2-hydroxyacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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